1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-
Description
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- (CAS 858116-79-7) is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a 4-bromo substituent and an N,N-dimethylmethanamine side chain at position 2. This structure confers unique physicochemical properties, including a molecular weight of 399.35 g/mol (C₁₉H₃₂BrN₃Si) and moderate lipophilicity (estimated logP ~2.5–3.0) due to the bromine atom and dimethylamino group . The compound is often synthesized via palladium-catalyzed cross-coupling reactions or Mannich-type alkylation, as seen in related pyrrolopyridine derivatives .
Properties
IUPAC Name |
1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTKNCUPGRQULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=NC=CC(=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrrolo[2,3-b]pyridine Core
The core structure is typically synthesized via cyclization reactions involving appropriate pyridine and pyrrole precursors. Literature patents and research articles describe the use of azaindole derivatives as starting materials, which undergo Suzuki coupling reactions with boronic acids under palladium catalysis to introduce aryl or heteroaryl groups if needed. The reaction conditions generally include:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Base | Potassium carbonate |
| Solvent | Dioxane/water mixture (approx. 2.5:1) |
| Temperature | 80 °C to reflux |
| Reaction Time | 1 to 16 hours |
This step yields substituted pyrrolo[2,3-b]pyridine intermediates that serve as the platform for further functionalization.
Selective Bromination at the 4-Position
Selective bromination at the 4-position of the pyrrolo[2,3-b]pyridine ring is achieved using brominating agents such as bromine in chloroform or N-bromosuccinimide (NBS) in the presence of bases like triethylamine. The reaction parameters are:
| Parameter | Typical Conditions |
|---|---|
| Brominating Agent | Br2 in chloroform or NBS |
| Base | Triethylamine or similar |
| Solvent | Dichloromethane or tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 10 minutes to 16 hours |
This step is critical to introduce the bromine atom at the desired position without affecting other parts of the molecule.
Introduction of the N,N-Dimethylmethanamine Group
The installation of the N,N-dimethylmethanamine substituent at the 3-position is commonly performed via nucleophilic substitution or reductive amination strategies. One approach involves:
- Formation of a suitable leaving group or intermediate (e.g., a chloroacetyl derivative or nitrile intermediate) at the 3-position.
- Subsequent reaction with dimethylamine under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF).
Typical reaction conditions include:
| Parameter | Typical Conditions |
|---|---|
| Nucleophile | Dimethylamine |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Reflux (approx. 100 °C) |
| Reaction Time | Several hours (varies by method) |
Reduction of nitrile or imine intermediates to the corresponding amine is often achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Characterization of the synthesized compound is essential to confirm structure and purity. Commonly employed techniques include:
- The Suzuki coupling step is well-established and benefits from the use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as an efficient catalyst, providing good yields and functional group tolerance.
- Bromination using NBS under mild conditions avoids over-bromination and degradation of sensitive functional groups.
- The amination step requires careful control of temperature and stoichiometry to maximize yield and minimize side reactions. Use of polar aprotic solvents like DMF facilitates nucleophilic substitution.
- Purification is typically achieved by flash chromatography on silica gel or preparative HPLC, ensuring high purity suitable for pharmaceutical applications.
The preparation of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- involves a multi-step synthetic route combining palladium-catalyzed cross-coupling, selective electrophilic bromination, and nucleophilic substitution or reductive amination. Optimization of reaction conditions and purification techniques ensures high yield and purity, making this compound accessible for further pharmaceutical research and development.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cancer Therapy
1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors. Abnormal activation of FGFR signaling is implicated in various cancers, making these derivatives attractive candidates for targeted cancer therapies. For instance, a study demonstrated that specific derivatives exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating significant efficacy in inhibiting the proliferation of breast cancer cells (4T1) and inducing apoptosis .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
This data suggests that the compound could serve as a lead in the development of new anticancer agents targeting FGFR pathways.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may possess different biological activities. The synthetic pathways often involve nucleophilic substitutions and other organic transformations that leverage the bromine atom's reactivity. For example, reactions with substituted aldehydes have been shown to yield new compounds with varying biological profiles .
Chemical Reactivity and Synthetic Utility
The unique structure of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine allows it to participate in diverse chemical reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of complex molecules.
- Formation of Heterocycles : The compound can undergo cyclization reactions to form additional heterocyclic structures that may exhibit novel properties.
- Functional Group Modifications : The dimethylamino group can be modified to enhance solubility or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:
- Study on FGFR Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit FGFRs. Among them, one derivative showed an IC50 value of 1900 nM against FGFR1, indicating potential as a therapeutic agent .
- Structural Optimization : Research focused on modifying substituents at the 5-position of the pyrrolo[2,3-b]pyridine ring to improve binding interactions with target proteins involved in cancer progression. This approach utilized structure-based design strategies to enhance activity against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Variants
5-Bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine (CAS 183208-54-0)
- Key Differences : Bromine at position 5 instead of 3.
- Impact : Positional isomerism alters electronic distribution and steric hindrance. The 5-bromo derivative exhibits a lower topological polar surface area (TPSA: ~35 Ų vs. ~40 Ų for the 4-bromo analog), enhancing membrane permeability .
- Synthesis : Similar Suzuki-Miyaura coupling methods but requires regioselective bromination at position 5, yielding ~64% purity after chromatography .
5-Chloro-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine
Side Chain Modifications
1-[5-Bromo-1-(prop-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N-dimethylmethanamine (Compound 29)
- Key Differences : Propargyl group at position 1 introduces alkyne functionality.
- Impact: Enhanced reactivity for click chemistry applications. The propargyl group increases TPSA (~50 Ų) but reduces yield (64% vs. >90% for non-alkynylated analogs) due to steric challenges .
5-Bromo-1-butyl-3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 28)
Functional Group Replacements
3-Nitro-5-(4-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridine (Compound 6c)
- Key Differences : Nitro and trifluoromethylphenyl groups replace bromine and dimethylamine.
- Impact : Nitro groups increase electrophilicity, enabling nucleophilic aromatic substitution. The trifluoromethyl group elevates logD (pH 7.4) to ~2.8, comparable to bromine, but reduces synthetic yield (87% vs. >95% for brominated analogs) .
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (Compound 8a)
- Key Differences : Nicotinamide replaces dimethylamine; phenyl group at position 5.
- Impact : The amide group introduces hydrogen-bonding capacity (TPSA: ~90 Ų), improving solubility but reducing blood-brain barrier penetration. This derivative showed 99% purity and 36% yield, lower than brominated analogs .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core, which has been associated with various biological activities, particularly in cancer research. The presence of a bromine atom and dimethylamino groups enhances its reactivity and therapeutic potential.
Chemical Structure
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- is with a molecular weight of approximately 394.4 g/mol. Its structural features contribute to its biological interactions and activity.
Biological Activity Overview
Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Key Findings
-
FGFR Inhibition :
- A study demonstrated that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine effectively inhibit FGFR signaling pathways. For instance, compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro. This compound also inhibited the proliferation and induced apoptosis in breast cancer cell lines (4T1 cells) while reducing their migration and invasion capabilities .
-
Mechanism of Action :
- The mechanism involves the interaction of the compound with critical proteins that regulate cell migration and invasion. Specifically, treatment with compound 4h resulted in decreased expression of matrix metalloproteinase-9 (MMP9) and increased expression of tissue inhibitor of metalloproteinases-2 (TIMP2), suggesting a role in modulating extracellular matrix dynamics .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Core structure similar; lacks bromine substitution | Moderate FGFR inhibition |
| 5-Bromo-7-azaindole | Contains bromo group; used in similar reactions | Anticancer properties |
| Triethylamine-substituted pyrrolopyridines | Similar core structure but different substituents | Enhanced solubility; varied activity |
The unique combination of substituents in 1H-Pyrrolo[2,3-b]pyridine-3-methanamine enhances its biological activity compared to its analogs.
Case Study 1: Inhibition of Breast Cancer Cell Lines
A notable case study involved the evaluation of compound 4h against breast cancer cell lines (4T1). The results indicated a significant reduction in cell viability at low concentrations (IC50 values as low as 7 nM). The study also highlighted the compound's ability to induce apoptosis and inhibit migratory behavior through modulation of MMP9 and TIMP2 expression levels .
Case Study 2: Structure-Activity Relationship (SAR)
Researchers conducted a SAR analysis on various derivatives to optimize biological activity. Modifications at specific positions on the pyrrolo[2,3-b]pyridine core led to enhanced inhibitory effects on FGFRs. The introduction of larger substituents at the m-methoxyphenyl fragment improved interactions within the hydrophobic pocket of the receptor .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine and its analogues?
- Methodological Answer : The synthesis typically involves regioselective bromination of the pyrrolopyridine core followed by Mannich-type reactions or nucleophilic substitutions to introduce the dimethylamino group. For example, bromination of 1H-pyrrolo[2,3-b]pyridine derivatives using N-bromosuccinimide (NBS) in acetone under mild conditions yields 4-bromo intermediates . Subsequent alkylation with dimethylamine and formaldehyde under basic conditions (e.g., NaH in THF) introduces the N,N-dimethylmethanamine moiety, as demonstrated in analogues like compound 29 in .
- Key Considerations : Reaction temperature (0°C to room temperature) and stoichiometry of formaldehyde/dimethylamine are critical to avoid over-alkylation. Chromatographic purification (silica gel, DCM/EtOAc gradients) is often required to isolate the final product .
Q. How can spectroscopic techniques (e.g., NMR, HRMS) resolve structural ambiguities in substituted pyrrolo[2,3-b]pyridines?
- Methodological Answer :
- ¹H NMR : Distinct coupling patterns (e.g., doublets at δ 8.2–8.3 ppm for H4 and H6 in ) confirm regioselective bromination at C3. The singlet for N(CH₃)₂ protons (δ ~2.19 ppm) verifies dimethylation.
- ¹³C NMR : Quaternary carbons (e.g., C4-Br at δ ~121.9 ppm) and methylene groups (C3CH₂ at δ ~50–54 ppm) provide structural validation .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺) confirms molecular formula, especially for brominated derivatives where isotopic patterns (¹⁹Br/⁸¹Br) are diagnostic .
Advanced Research Questions
Q. What strategies optimize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving 4-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/EtOH/H₂O systems enable coupling with arylboronic acids (e.g., 4-CF₃-phenyl, 4-MeO-phenyl) at C5 of the pyrrolopyridine core .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂ at C3) enhance reactivity at C5 by directing electrophilic substitution.
- Table: Representative Coupling Partners and Yields
| Boronic Acid | Yield (%) | Reference |
|---|---|---|
| 4-(Trifluoromethyl)phenyl | 87 | |
| 4-Methoxyphenyl | 94 | |
| m-Tolyl | 74 |
Q. How do structural modifications (e.g., C4-bromo vs. C4-chloro) impact biological activity in kinase inhibitor studies?
- Methodological Answer :
- Kinase Binding Assays : Replace bromo with chloro or methyl groups to assess steric/electronic effects on ATP-binding pocket interactions. For example, 4-chloro analogues ( ) show reduced IC₅₀ values compared to bromo derivatives in JAK2 inhibition assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate halogen size (Br > Cl) with hydrophobic interactions in kinase active sites .
Q. What experimental approaches address contradictory spectral data (e.g., unexpected NOE correlations) in pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in N,N-dimethyl groups) by acquiring spectra at 298 K vs. 323 K.
- 2D NMR (COSY, NOESY) : Assign ambiguous proton-proton correlations. For instance, NOESY cross-peaks between H2 and H6 confirm the planar arrangement of the pyrrolopyridine core .
Methodological Challenges and Solutions
Q. How can researchers mitigate decomposition during purification of 4-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine?
- Solution :
- Acid Salts : Convert the free base to oxalate or hydrochloride salts (e.g., ) to enhance stability during column chromatography.
- Low-Temperature Flash Chromatography : Use chilled solvents (0–4°C) to prevent thermal degradation of brominated intermediates .
Q. What computational tools predict the reactivity of 4-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine in nucleophilic aromatic substitution?
- Tools :
- DFT Calculations (Gaussian 16) : Calculate Fukui indices to identify electrophilic centers (C4 vs. C6) .
- Machine Learning Models : Train on datasets of pyrrolopyridine reactivity (e.g., Hammett σ values of substituents) to predict reaction outcomes .
Data Contradiction Analysis
Q. Why do Suzuki-Miyaura coupling yields vary significantly between para-substituted arylboronic acids?
- Analysis :
- Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) exhibit higher yields due to accelerated oxidative addition with Pd(0). Steric hindrance from ortho-substituents (e.g., 3,4-dimethoxyphenyl) reduces coupling efficiency .
- Validation : Control experiments with Pd loading (1–5 mol%) and ligand screening (e.g., SPhos vs. XPhos) optimize challenging couplings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
